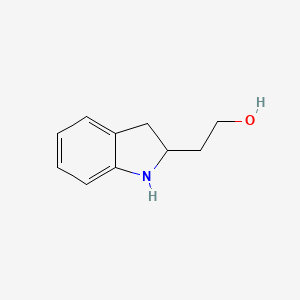

2-(2-Hydroxyethyl)indoline

Descripción general

Descripción

2-(2-Hydroxyethyl)indoline is a chemical compound belonging to the indoline family, which is a subset of indole derivatives Indoline compounds are characterized by a fused bicyclic structure consisting of a benzene ring fused to a pyrrole ring The presence of a hydroxyethyl group at the second position of the indoline ring gives this compound its unique chemical properties

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethyl)indoline can be achieved through several synthetic routes. One common method involves the reduction of 2-(2-Nitroethyl)indoline. The reaction typically proceeds as follows:

Starting Material: 2-(2-Nitroethyl)indoline

Reducing Agent: Hydrogen gas (H₂) in the presence of a palladium on carbon (Pd/C) catalyst

Reaction Conditions: The reaction is carried out under a hydrogen atmosphere at room temperature or slightly elevated temperatures.

The reduction of the nitro group to a hydroxyl group results in the formation of this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar reduction reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, alternative methods such as catalytic hydrogenation or electrochemical reduction may be employed to achieve the desired product.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-Hydroxyethyl)indoline undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 2-(2-Oxoethyl)indoline.

Reduction: The compound can undergo further reduction to form 2-(2-Aminoethyl)indoline.

Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can facilitate the substitution of the hydroxyl group.

Major Products Formed

Oxidation: 2-(2-Oxoethyl)indoline

Reduction: 2-(2-Aminoethyl)indoline

Substitution: Various substituted indoline derivatives depending on the substituent introduced.

Aplicaciones Científicas De Investigación

The search results offer limited information about the applications of "2-(2-Hydroxyethyl)indoline." However, they do provide some insight into the synthesis and related compounds, which can be relevant in scientific research.

Note: There is a distinction between "this compound" and "2-(2-Hydroxyethyl)indole." Indoline is a saturated version of indole.

Synthesis of 2-(2-Hydroxyethyl)indole Scaffolds

Catalytic Enantioselective Method

A catalytic enantioselective method has been developed for synthesizing 2-(2-hydroxyethyl)indole scaffolds. This process involves catalytic intramolecular amido-cupration of an allene to generate a novel allylcopper species, followed by asymmetric addition to aldehydes and ketones . This is the first instance of catalytic indole formation coupled with asymmetric carbon-carbon bond formation via in situ generation of a reactive chiral allylcopper species .

Synthesis of 4-(2-hydroxyethyl)indolin-2-one

An improved synthetic route to 4-(2-hydroxyethyl)indolin-2-one has been developed, characterized by fewer steps and a higher overall yield (59% vs. 29%) compared to existing protocols . The synthesis uses readily available and cheap reagents, simple work-up procedures, and requires only one chromatographic purification in five steps . This route allows easy access to a set of novel dopaminergic compounds and could be used as an alternative to known procedures for synthesizing ropinirole or potential anticancer agents acting as protein kinase inhibitors .

Anticancer Research

3-(2-bromoethyl) Indole

Derivatives and analogs of 3-(2-substituted-ethyl) indole compounds have the potential to be used as anticancer agents . 3-(2-bromoethyl) indole has demonstrated more potent bioactivity than indole-3-carbinol when used to treat cancer cells . It markedly inhibits cell proliferation, even at a 12.5 μM concentration, and has a residual effect on SW480 colon cancer cells, inhibiting cell recovery even after the compound is washed away .

A method of killing cancer cells involves treating them with a 3-(2-substituted-ethyl) indole compound, where R is selected from a halogen, aldehyde, alkyl, hydroxyalkyl, carboxyl, carboxyalkyl, benzyl, benzylakyl, sulfonate, alkyl sulfonate, or sulfonamide . Treatment with 3-(2-bromoethyl) indole drastically decreased the expression of cyclin D1 protein, as well as that of cyclin A and inhibits the expression of cyclins, which drive the key transitions in cancer cell proliferation .

Hyaluronan Research

While not directly related to "this compound," hyaluronan research has relevance in related scientific fields:

Oral Administration: Oral administration of hyaluronans (HAs) with molecular weights of 300k and less than 10k to photoaged hairless mice increased the moisture content of the stratum corneum and decreased epidermal thickness .

Inhaled High Molecular Weight Hyaluronan (HMW-HA): Inhaled high molecular weight hyaluronan is reported to improve tolerability of hypertonic saline, increase compliance, and has been approved in some European countries for use as an adjunct to hypertonic saline treatment in cystic fibrosis .

Corneal Protection: High-molecular-weight hyaluronan (HA-HMW) provides corneal protection against sodium lauryl sulfate (SLS)-induced toxic effects .

2-(2-Hydroxyethyl)isoindoline-1,3-dione

Mecanismo De Acción

The mechanism of action of 2-(2-Hydroxyethyl)indoline depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The hydroxyethyl group can form hydrogen bonds with target proteins, influencing their activity and function. Additionally, the indoline ring system can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the compound-protein complex.

Comparación Con Compuestos Similares

Similar Compounds

2-(2-Aminoethyl)indoline: Similar structure but with an amino group instead of a hydroxyl group.

2-(2-Oxoethyl)indoline: Similar structure but with a carbonyl group instead of a hydroxyl group.

2-(2-Hydroxyethyl)indole: Similar structure but with an indole ring instead of an indoline ring.

Uniqueness

2-(2-Hydroxyethyl)indoline is unique due to the presence of the hydroxyethyl group, which imparts specific chemical reactivity and potential biological activity. The indoline ring system also provides a distinct structural framework that can interact with various molecular targets, making it a valuable compound for research and development in multiple scientific fields.

Actividad Biológica

2-(2-Hydroxyethyl)indoline is an indole derivative that has garnered attention in pharmacological research due to its potential biological activities. This compound is characterized by a hydroxyethyl substituent, which may influence its interaction with biological systems. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C10H13N

- Molecular Weight : 161.22 g/mol

- CAS Number : 76953-90-7

The biological activity of this compound can be attributed to its ability to interact with various molecular targets within cells. These interactions may include:

- Enzyme Inhibition : Compounds like this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Binding : The compound may bind to receptors, influencing signal transduction pathways that regulate physiological responses.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains and fungi.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 μg/mL |

| Escherichia coli | 64 μg/mL |

| Candida albicans | 16 μg/mL |

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Properties

Recent studies have explored the anticancer potential of this compound. The compound has demonstrated cytotoxic effects against several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MDA-MB-231 (breast cancer) | 10 |

| A549 (lung cancer) | 12 |

The mechanism underlying this activity may involve apoptosis induction and cell cycle arrest.

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, and compounds with anti-inflammatory properties are of great interest. This compound has been shown to reduce the production of pro-inflammatory cytokines in vitro:

- TNF-α : Decreased by 40% at a concentration of 25 µM.

- IL-6 : Decreased by 35% at a concentration of 25 µM.

These findings suggest a potential role for this compound in managing inflammatory conditions.

Case Studies

- Antimicrobial Efficacy : A study published in Frontiers in Pharmacology assessed the antimicrobial properties of various indole derivatives, including this compound. The results indicated that this compound had comparable efficacy to established antibiotics against resistant strains of bacteria .

- Cytotoxicity Assessment : In a study focusing on the cytotoxic effects of indole derivatives on cancer cell lines, researchers found that this compound induced significant apoptosis in HeLa cells through the activation of caspase pathways .

- Inflammation Modulation : Another investigation highlighted the ability of this compound to modulate inflammatory responses in a murine model of arthritis, demonstrating its potential therapeutic application in chronic inflammatory diseases .

Propiedades

IUPAC Name |

2-(2,3-dihydro-1H-indol-2-yl)ethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c12-6-5-9-7-8-3-1-2-4-10(8)11-9/h1-4,9,11-12H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICYMEVFLUWNLLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NC2=CC=CC=C21)CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.